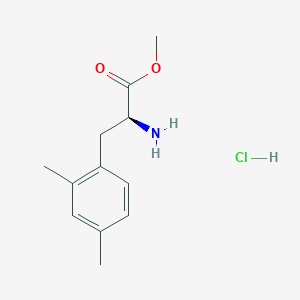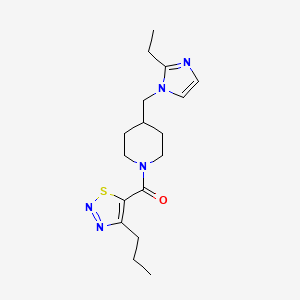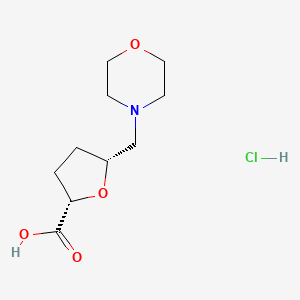
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as Lisdexamfetamine, which is a prodrug of dextroamphetamine. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.77 g/mol. The purpose of
Mécanisme D'action
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a prodrug of dextroamphetamine, which means that it is converted into dextroamphetamine in the body. Dextroamphetamine is a stimulant that increases the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. The increased levels of dopamine and norepinephrine result in improved cognitive function, increased focus, and decreased fatigue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of dextroamphetamine. The compound increases the levels of dopamine and norepinephrine in the brain, which results in improved cognitive function, increased focus, and decreased fatigue. The compound has also been shown to have potential therapeutic applications in the treatment of ADHD and narcolepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in lab experiments are its ability to increase focus and cognitive function, which can improve the accuracy and efficiency of experiments. The compound is also soluble in water, which makes it easy to administer to test subjects. However, the limitations of using the compound in lab experiments are its potential side effects and the complex synthesis method, which requires a high level of expertise and equipment.
Orientations Futures
There are several future directions for the use of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in scientific research. One direction is to study the effects of the compound on other neurotransmitters in the brain, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to investigate the potential therapeutic applications of the compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the long-term effects of the compound on the brain and the body.
Méthodes De Synthèse
The synthesis of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves the reaction of L-lysine with methylphenidate. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis method is complex and requires a high level of expertise and equipment.
Applications De Recherche Scientifique
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has been extensively used in scientific research for its various applications. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain. It is also used in the field of pharmacology to study the effects of stimulants on the central nervous system. The compound has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIWBPGJAHRNL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)
![2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2781354.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)
![N-[(4-fluorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2781360.png)
![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)




![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)